B1574558 ARQ-751

ARQ-751

カタログ番号 B1574558
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

科学的研究の応用

Targeting AKT1-E17K and the PI3K/AKT Pathway

ARQ-751 is a selective, allosteric pan-AKT inhibitor targeting the PI3K/AKT/mTOR pathway, critical in various cancer types. It inhibits AKT activation by dephosphorylating the active form and preventing membrane localization of the inactive form. ARQ-751 demonstrated significant anti-tumor activity in endometrial patient-derived xenograft (PDX) models and various other tumor models with activated AKT pathways. It has shown potential in treating leukemia, breast, endometrial, and colorectal cancers, particularly effective in cell lines with PIK3CA/PIK3R1 mutations (Yu et al., 2015).

Biomarkers and ctDNA in Clinical Trials

In a phase 1b clinical trial, ARQ 751 displayed potency against AKT1, AKT2, and AKT3. Its inhibition of the PI3K/AKT pathway was indicated by serum glucose and insulin changes in patients. Circulating tumor DNA (ctDNA) analysis provided insights into patient responses, supporting the selection of 75 mg QD as the recommended phase 2 dose (RP2D) for ARQ 751. This dose showed target engagement and provided new insights into therapy responses (Pant et al., 2019).

Combining ARQ 751 with Other Therapies

ARQ 751, combined with PARP inhibitors, CDK4/6 inhibitors, estrogen receptor antagonists, and chemotherapeutic agents, demonstrated enhanced anti-proliferative activity in vitro and in vivo. The combinations showed synergistic effects, suggesting ARQ 751's potential in various therapeutic strategies for different cancer types, including breast cancer models (Yu et al., 2019).

Phase 1 Dose Escalation Study in Solid Tumors

In a study to determine the maximum tolerated dose for patients with advanced solid tumors with AKT1, 2, 3 genetic alterations, ARQ 751 was assessed. The study demonstrated a manageable safety profile for ARQ 751 up to 25 mg QD, indicating its potential for treating patients with specific genetic alterations in tumors (Pant et al., 2018).

In Vitro and In Vivo Anti-Tumor Activity

ARQ 751 showed potent and selective inhibition of the AKT pathway. It exhibited significant anti-tumor activity against various cancers, including esophageal, breast, and head and neck cancer cells. The study highlighted the potential of ARQ 751 in treating cancers with PIK3CA/PIK3R1 and AKT mutations, suggesting these mutations as predictive biomarkers for patient selection (Yu et al., 2016).

特性

製品名

ARQ-751

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ARQ-751;  ARQ 751;  ARQ751; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。